
Hidrocloruro de doxiciclina
Descripción general
Descripción
Doxycycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is used to treat a wide variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is also effective against certain parasites and is used in the treatment of malaria .
Aplicaciones Científicas De Investigación
Medical Uses
Doxycycline is employed in treating numerous infections caused by susceptible bacteria. Its applications include:
- Bacterial Infections : Effective against respiratory infections (e.g., pneumonia, bronchitis), sexually transmitted infections (e.g., chlamydia, gonorrhea), and skin conditions like acne and rosacea .
- Vector-Borne Diseases : Used for treating diseases transmitted by ticks, such as Lyme disease and Rocky Mountain spotted fever .
- Serious Infections : Indicated for anthrax, plague, and tularemia, particularly in cases of bioterrorism exposure .
- Malaria Prevention : Doxycycline is prescribed for travelers to areas where malaria is prevalent .
- Sclerotherapy : Utilized in the treatment of vascular malformations through sclerotherapy techniques .
Case Study 1: Treatment of Acne
A clinical trial demonstrated that doxycycline significantly reduced inflammatory lesions in patients with moderate to severe acne. The study highlighted a reduction in both the number of lesions and overall severity after a 12-week treatment period, showcasing doxycycline's dual role as an antibiotic and anti-inflammatory agent .
Case Study 2: Lyme Disease Management
Research involving patients diagnosed with Lyme disease indicated that doxycycline was effective in eradicating Borrelia burgdorferi, the causative agent. Patients treated with doxycycline showed significant improvement within weeks compared to those receiving alternative treatments .
Case Study 3: Sclerotherapy Efficacy
In a study focusing on venous malformations treated with doxycycline via sclerotherapy, results showed substantial reduction in lesion size and symptom relief post-treatment. This application underscores doxycycline's versatility beyond traditional antibiotic use .
Comparative Efficacy Against Pathogens
The following table summarizes the minimum inhibitory concentrations (MIC) for selected pathogens treated with doxycycline:
Pathogen | Minimum Inhibitory Concentration (μg/mL) |
---|---|
Chlamydia psittaci | 0.03 |
Mycoplasma pneumoniae | 0.016–2 |
Streptococcus pneumoniae | 0.06–32 |
Borrelia burgdorferi | Varies |
This data reflects doxycycline's broad-spectrum efficacy against various pathogens, reinforcing its role as a first-line treatment option in many infectious diseases .
Off-Label Uses
Doxycycline has also been explored for off-label uses such as treating transthyretin amyloidosis (ATTR). Preliminary studies suggest that it may disrupt amyloid fibrils when combined with tauroursodeoxycholic acid, highlighting its potential beyond conventional applications .
Mecanismo De Acción
Target of Action
Doxycycline hydrochloride is a broad-spectrum antibiotic that targets a wide variety of gram-positive and gram-negative bacteria . It is highly lipophilic, allowing it to cross multiple membranes of target molecules, showing favorable intra-cellular penetration .
Mode of Action
Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . This blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, preventing the addition of new amino acids to the peptide chain and thus inhibiting protein synthesis .
Biochemical Pathways
Doxycycline affects the protein synthesis pathway in bacteria, leading to their inability to produce essential proteins for survival . This results in the bacteriostatic activity of doxycycline, inhibiting bacterial growth and proliferation .
Pharmacokinetics
Doxycycline exhibits high bioavailability, with negligible metabolism . It has a protein binding rate of 80–90% and an elimination half-life of 10–22 hours . The drug is mainly excreted through feces, with about 40% excreted in urine . Its high lipophilicity allows it to penetrate tissues effectively .
Result of Action
The primary result of doxycycline’s action is the inhibition of bacterial growth and proliferation due to its interference with protein synthesis . At the cellular level, this results in the inability of the bacteria to produce essential proteins, leading to their death or stunted growth .
Action Environment
Environmental factors can influence the action of doxycycline. For instance, the degradation of doxycycline in various aqueous matrices can be affected by photolysis, peroxidation, photoperoxidation, and ozonation at different pH values . Moreover, the presence of doxycycline in soil can affect microbial activity and diversity, potentially influencing the antibiotic’s efficacy .
Análisis Bioquímico
Biochemical Properties
Doxycycline hydrochloride plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth. Doxycycline hydrochloride interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.
Cellular Effects
Doxycycline hydrochloride affects various cell types by inhibiting protein synthesis. In bacterial cells, this leads to the cessation of growth and replication. In eukaryotic cells, doxycycline hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in inflammation and apoptosis . Additionally, doxycycline hydrochloride can impact mitochondrial function, as mitochondria share similarities with bacterial ribosomes.
Molecular Mechanism
The primary mechanism of action of doxycycline hydrochloride involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis . This binding prevents the incorporation of amino acids into the peptide chain, leading to the inhibition of bacterial growth. Doxycycline hydrochloride also exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) and modulating the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxycycline hydrochloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to doxycycline hydrochloride in vitro has been shown to affect cellular functions, including changes in gene expression and metabolic activity. In vivo studies have demonstrated that doxycycline hydrochloride maintains its antibacterial activity over extended periods, although resistance can develop with prolonged use.
Dosage Effects in Animal Models
The effects of doxycycline hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial infections without significant toxicity . At higher doses, doxycycline hydrochloride can cause adverse effects such as hepatotoxicity and gastrointestinal disturbances. Studies have shown that the compound’s efficacy and safety profile depend on the dosage and duration of treatment .
Metabolic Pathways
Doxycycline hydrochloride is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. Metabolites of doxycycline hydrochloride are excreted in the urine and feces. The compound’s metabolism can influence its pharmacokinetics and therapeutic efficacy.
Transport and Distribution
Doxycycline hydrochloride is well-absorbed after oral administration and is widely distributed in body tissues and fluids . It can cross the blood-brain barrier and accumulate in tissues such as the liver, kidneys, and lungs. The compound interacts with transport proteins, including albumin, which facilitates its distribution in the bloodstream. Doxycycline hydrochloride’s distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
Within cells, doxycycline hydrochloride localizes primarily in the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . The compound can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function. Post-translational modifications and targeting signals may influence doxycycline hydrochloride’s localization and activity within specific cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Doxycycline hydrochloride is typically synthesized using oxytetracycline as a starting material. The process involves chlorination and dehydration to form 11 alpha-chloro-6-methenyl oxytetracycline p-toluenesulfonate. This intermediate is then subjected to a one-step or two-step hydrogenation process to produce doxycycline p-toluenesulfonate, which is finally refined to form doxycycline hydrochloride .
Industrial Production Methods: The industrial production of doxycycline hydrochloride involves dissolving the raw material in water, processing it with a dilute acid, heating, cooling, and filtering to obtain a water-containing filtrate. A solvent that is insoluble in water is then added to extract impurities, followed by recrystallization and drying to obtain purified doxycycline hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: Doxycycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Hydrogenation is used in the synthesis process to convert intermediates to doxycycline hydrochloride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Major Products: The major products formed from these reactions include various degradation products, which can be analyzed using techniques like RP-HPLC .
Comparación Con Compuestos Similares
- Tetracycline
- Oxytetracycline
- Chlortetracycline
- Demeclocycline
- Lymecycline
- Methacycline
- Minocycline
Doxycycline hydrochloride stands out due to its broad-spectrum activity, reliable absorption, and lower toxicity, making it a preferred choice for treating various bacterial infections.
Actividad Biológica
Doxycycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class, widely used for its antimicrobial properties and various therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic effects, and case studies illustrating its clinical significance.
Doxycycline exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome's A site, thereby halting protein elongation. This mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than killing bacteria outright .
Additionally, doxycycline exhibits immunomodulatory effects by inhibiting leukocyte movement during inflammation and reducing the production of pro-inflammatory mediators such as nitric oxide synthase . Its high lipophilicity allows it to penetrate various tissues effectively, making it suitable for treating infections in diverse anatomical sites .
Antimicrobial Activity
Doxycycline demonstrates effectiveness against a range of pathogens, including gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency; for instance, studies have shown MIC values for various strains ranging from 0.05 to 3.125 µg/mL . This broad spectrum includes efficacy against common pathogens responsible for respiratory infections, skin infections, and more severe conditions like Q-fever and brucellosis .
Therapeutic Applications
Doxycycline is employed in treating various conditions:
- Acne Vulgaris : It reduces inflammation and bacterial colonization in acne lesions.
- Chronic Q-Fever : Effective in managing chronic infections caused by Coxiella burnetii.
- Periodontal Disease : Utilized for its ability to modulate inflammatory responses in gum disease.
- Malignant Tumors : Recent studies indicate that doxycycline may inhibit tumor progression by targeting matrix metalloproteinases (MMPs), specifically MMP1 and MMP17 through the PI3K-Akt signaling pathway .
Case Studies
- Wound Healing in Rats : A study investigated doxycycline's effects on wound healing in Wistar rats. Doxycycline treatment resulted in increased macrophage proliferation and enhanced antioxidant enzyme activity, leading to improved wound healing outcomes. The study noted significant reductions in COX-2 expression and oxidative stress markers .
- Hyperpigmentation : A case report highlighted a 40-year-old man who developed facial hyperpigmentation after starting doxycycline for acne treatment. The pigmentation resolved after discontinuation of the drug, emphasizing the need for monitoring side effects during therapy .
Comparative Efficacy
The following table summarizes key findings related to doxycycline's biological activity:
Research Findings
Recent research has expanded our understanding of doxycycline's biological activity beyond its antibiotic properties:
- Antioxidant Potential : Doxycycline has been shown to enhance antioxidant defenses in tissues, contributing to its therapeutic effects in inflammatory conditions .
- Tumor Inhibition : Studies suggest that doxycycline may play a role in cancer therapy by inhibiting specific signaling pathways associated with tumor growth .
Propiedades
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZGHXUZDHMIQ-CVHRZJFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045405 | |
Record name | Doxycycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-13-9, 24390-14-5 | |
Record name | Doxycycline Hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxycycline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxycycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6α,12aα)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Doxycycline Hyclate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXYCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182Z6T2ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Doxycycline hydrochloride, a tetracycline derivative, acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [, ] This effectively halts the formation of polypeptide chains and, consequently, bacterial protein synthesis. [, ]
A: The molecular formula of doxycycline hydrochloride is C22H24N2O8·HCl. It has a molecular weight of 480.9 g/mol. [, ]
A: Doxycycline hydrochloride shows maximum absorbance at 271 nm in distilled water. []
A: No, doxycycline hydrochloride is sensitive to light. Studies have shown significant changes in doxycycline content, pH, and color upon light exposure. [] Therefore, packaging that protects from light is essential.
A: Several strategies can enhance the stability: * Adding antioxidants like sodium sulfite or sodium sulfate. [] * Using metal ions like magnesium (Mg2+) as complexing agents. [] * Incorporating a mixture of 2-pyrrolidone and propylene glycol or dimethyl acetamide as a solvent system. []
A: Research shows promising results with: * Encapsulation in Tween 80 coated chitosan nanoparticles for enhanced brain targeting via oral delivery. [] * Incorporation into intestinal soluble pellets via extrusion/spheronization technology for controlled release. [] * Development of a PLA/PLGA injectable gel delivery system for sustained release within gingival tissues. []
A: The inclusion of zinc chloride and vitamin C, along with other excipients, in specific proportions improves the stability of the lyophilized powder injection, reducing hydrolysis and oxidation, thereby ensuring the efficacy of the drug. []
A: In pigs, the elimination half-life of doxycycline hydrochloride after intravenous administration has been reported to be approximately 4.07 hours. []
A: Sustained-release formulations of doxycycline hydrochloride, when administered intramuscularly to swine, demonstrate slower absorption and longer mean residence time (MRT) compared to conventional injections. This results in a prolonged presence of the drug in the systemic circulation. [, ]
A: Yes, aflatoxicosis in cherry valley ducklings has been shown to slow down both the absorption and distribution of doxycycline hydrochloride. Furthermore, liver damage resulting from aflatoxicosis significantly influences the enterohepatic cycling of the drug, leading to its faster elimination from the body. []
A: Yes, research indicates that doxycycline hydrochloride, particularly when encapsulated in Tween 80 coated chitosan nanoparticles (DCNPopt), exhibits significant antipsychotic activity against ketamine-induced psychosis in mice. This formulation effectively crosses the blood-brain barrier, leading to a notable increase in GABA and GSH levels, while decreasing MDA, TNF-α, and dopamine levels. []
A: Studies have demonstrated that doxycycline hydrochloride significantly enhances the release of TGF-β1 from the dentin matrix compared to EDTA. This finding suggests its potential as an effective alternative to EDTA in regenerative endodontic procedures. []
A: Encapsulating doxycycline hydrochloride in Tween 80 coated chitosan nanoparticles (DCNPopt) shows promise for brain-targeted delivery via oral administration. This method enhances drug penetration through the blood-brain barrier, as demonstrated in studies on mice. []
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining doxycycline hydrochloride concentrations in various matrices, including plasma and pharmaceutical formulations. [, , , ]
A: Researchers have successfully developed doxycycline hydrochloride intestinal soluble pellets using extrusion/spheronization technology. These pellets demonstrate controlled release properties, making them suitable for oral drug delivery. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.